molecular formula C24H26N4O5S B5387743 2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid

2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid

Cat. No.: B5387743
M. Wt: 482.6 g/mol
InChI Key: UVUZJTSLPMJKTR-UHFFFAOYSA-N
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Description

2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazino-benzoxazepine core, which is fused with a butylsulfanyl group and an ethoxyphenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid involves multiple steps. The initial step typically includes the formation of the triazino-benzoxazepine core through a condensation reaction between a substituted isatin and benzene-1,2-diamine or thiosemicarbazide . The butylsulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the ethoxyphenoxyacetic acid moiety is attached through an esterification reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazino-benzoxazepine core can be reduced to form dihydro derivatives.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides.

Scientific Research Applications

2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The triazino-benzoxazepine core is known to intercalate with DNA, disrupting its function and leading to cell death. The butylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ethoxyphenoxyacetic acid moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-ethoxyphenoxy}acetic acid include:

Properties

IUPAC Name

2-[4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-ethoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-3-5-12-34-24-26-23-21(27-28-24)16-8-6-7-9-17(16)25-22(33-23)15-10-11-18(32-14-20(29)30)19(13-15)31-4-2/h6-11,13,22,25H,3-5,12,14H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZJTSLPMJKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)OCC(=O)O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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